molecular formula C7H5Br2ClO3S B14051597 2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride

2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride

Cat. No.: B14051597
M. Wt: 364.44 g/mol
InChI Key: QDFBFVIIHWEADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 5-methoxybenzenesulfonyl chloride using bromine in the presence of a catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by bromination and sulfonation . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, sulfuric acid, and various catalysts. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can lead to the formation of dibromo derivatives, while sulfonation can produce sulfonyl chloride derivatives .

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. It can form sigma-bonds with nucleophiles, leading to the formation of various intermediates and products . The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications .

Properties

Molecular Formula

C7H5Br2ClO3S

Molecular Weight

364.44 g/mol

IUPAC Name

2,4-dibromo-5-methoxybenzenesulfonyl chloride

InChI

InChI=1S/C7H5Br2ClO3S/c1-13-6-3-7(14(10,11)12)5(9)2-4(6)8/h2-3H,1H3

InChI Key

QDFBFVIIHWEADT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1Br)Br)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.